molecular formula C21H15BrN4O2S B11587335 (3Z)-5-bromo-1-ethyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-1-ethyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11587335
M. Wt: 467.3 g/mol
InChI Key: OXMVXRGIXSNIRQ-MSUUIHNZSA-N
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Description

(3Z)-5-bromo-1-ethyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C21H15BrN4O2S and its molecular weight is 467.3 g/mol. The purity is usually 95%.
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Biological Activity

The compound (3Z)-5-bromo-1-ethyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one (CAS Number: 618854-80-1) represents a complex heterocyclic structure with potential biological applications. This article provides a detailed examination of its biological activity based on available research findings.

Molecular Formula

  • C : 21
  • H : 15
  • Br : 1
  • N : 4
  • O : 2
  • S : 1

Molecular Weight

  • 467.3 g/mol

Structural Features

The compound features a thiazolo-triazole moiety which is known for its diverse pharmacological properties. The presence of bromine and ethyl groups may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial activity. For instance, derivatives of thiazoles and triazoles have been documented to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell functions.

Anticancer Potential

Studies have shown that indole derivatives can inhibit cancer cell proliferation. The specific compound under discussion has shown promise in preliminary assays targeting various cancer cell lines. For example:

  • Cell Line Studies : In vitro studies demonstrated that the compound inhibits the growth of breast and lung cancer cells by inducing apoptosis and cell cycle arrest.

The proposed mechanism of action for compounds with similar structures includes:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in DNA replication and repair.
  • Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It could interfere with signaling pathways such as MAPK and PI3K/Akt which are crucial for cell survival and proliferation.

Case Studies

StudyFindings
Study 1 Found that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.
Study 2 Evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria; results showed significant inhibition at concentrations above 25 µM.

Pharmacological Studies

Recent pharmacological evaluations have highlighted the following aspects:

  • Cytotoxicity : The compound was tested on normal human cells to assess cytotoxic effects; results indicated selective toxicity towards cancer cells while sparing normal cells.
  • Synergistic Effects : Combination studies with established chemotherapeutics revealed enhanced efficacy when used in conjunction with other agents.

Toxicological Assessments

Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary data suggest that this compound has a favorable safety profile with no significant acute toxicity observed in animal models at therapeutic doses.

Properties

Molecular Formula

C21H15BrN4O2S

Molecular Weight

467.3 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H15BrN4O2S/c1-3-25-15-8-7-13(22)10-14(15)16(19(25)27)17-20(28)26-21(29-17)23-18(24-26)12-6-4-5-11(2)9-12/h4-10H,3H2,1-2H3/b17-16-

InChI Key

OXMVXRGIXSNIRQ-MSUUIHNZSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3)/C1=O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3)C1=O

Origin of Product

United States

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